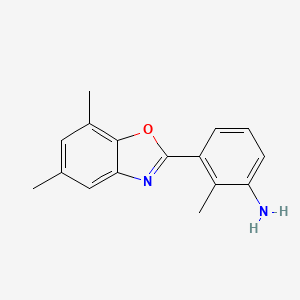

3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine involves the formation of ligands that can complex with metals, as seen in the synthesis of a new tripodal ligand reported in one study. This ligand, N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine, was used to form copper (II) complexes, which were then examined for their catalytic activities. The synthesis process highlights the importance of ligand structure in the formation and reactivity of the complexes . Another study focused on the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing the benzooxazole moiety. These compounds were synthesized from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, demonstrating the versatility of the benzooxazole moiety in creating a variety of chemical structures .

Molecular Structure Analysis

The molecular structure of compounds containing the benzooxazole moiety is critical in determining their reactivity and potential applications. The studies show that the nature of the junction between the pyrazolic rings and the benzene ring can significantly affect the rate of oxidation reactions . Additionally, the molecular structure of the synthesized compounds was elucidated using elemental analysis and spectral data, which is essential for confirming the identity and purity of the compounds .

Chemical Reactions Analysis

The reactivity of the synthesized compounds was explored through their ability to catalyze oxidation reactions. For instance, the copper (II) complexes of the tripodal ligands were found to be very efficient in oxidizing 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. This indicates that the synthesized ligands and their metal complexes can act as effective catalysts in oxidation processes . Another study reported a novel three-component reaction catalyzed by dirhodium(II) acetate, which involved the decomposition of phenyldiazoacetate with arylamine and imine to synthesize 1,2-diamines with high diastereoselectivity .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of 3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine, the studies suggest that the properties of related compounds can be inferred from their molecular structures and reactivity. For example, the catalytic efficiency of the copper (II) complexes indicates that the ligands have a significant impact on the physical and chemical properties of the metal complexes . The high diastereoselectivity observed in the synthesis of 1,2-diamines also suggests that the physical properties of the compounds, such as solubility and melting point, could be influenced by the stereochemistry of the molecules .

Applications De Recherche Scientifique

Fluorescence Switching and Tuning

Triphenylamine–benzothiazole derivatives, including compounds related to 3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine, exhibit unique temperature-controlled fluorescence switching. These derivatives show a distinct ability to switch between locally excited (LE) and twisted intramolecular charge-transfer (TICT) state fluorescence in polar solvents, demonstrating fluorescence tuning based on solvent polarity and temperature changes. The compounds presented strong LE state fluorescence at extremely low temperatures and TICT state activation at higher temperatures, suggesting applications in fluorescence-based sensors and molecular switches (Kundu et al., 2019).

Antitumor Activities

Benzothiazole derivatives, closely related to 3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine, have been investigated for their antitumor properties. These compounds display potent and selective activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mode of action remains to be fully elucidated, but metabolism appears to play a crucial role, with N-acetylation and oxidation being significant metabolic pathways. This suggests potential applications in cancer therapy, particularly in designing drugs with novel mechanisms of action (Chua et al., 1999).

Safety And Hazards

Propriétés

IUPAC Name |

3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-9-7-10(2)15-14(8-9)18-16(19-15)12-5-4-6-13(17)11(12)3/h4-8H,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERFELCFNLFVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(3-chlorobenzyl)-3-(((3,5-dimethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2550434.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide](/img/structure/B2550440.png)

![methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2550441.png)

![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)

![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)

![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)

![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)

![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)

![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)